molecular formula C16H24Cl2N4 B5234691 3-(2-piperidin-1-ylethyl)-1,2-dihydroimidazo[1,2-a]benzimidazole;dihydrochloride

3-(2-piperidin-1-ylethyl)-1,2-dihydroimidazo[1,2-a]benzimidazole;dihydrochloride

Cat. No.: B5234691
M. Wt: 343.3 g/mol
InChI Key: ZSPDXSKCGJCKRA-UHFFFAOYSA-N
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Description

3-(2-piperidin-1-ylethyl)-1,2-dihydroimidazo[1,2-a]benzimidazole;dihydrochloride is a complex organic compound that belongs to the class of heterocyclic compounds. It contains both imidazole and benzimidazole moieties, which are known for their broad range of chemical and biological properties . The compound is of significant interest in medicinal chemistry due to its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-piperidin-1-ylethyl)-1,2-dihydroimidazo[1,2-a]benzimidazole typically involves the condensation of substituted benzimidazoles with bifunctional synthetic equivalents . One common method includes the annulation of substituted benzimidazoles with enamino ketones under reflux conditions in pyridine . The reaction conditions often require heating and the use of catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes that are optimized for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-(2-piperidin-1-ylethyl)-1,2-dihydroimidazo[1,2-a]benzimidazole undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like peroxymonosulfuric acid, reducing agents like hydrogen gas, and nucleophiles for substitution reactions . Reaction conditions often involve controlled temperatures and the use of solvents like pyridine .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of nitro derivatives, while reduction can yield amine derivatives .

Mechanism of Action

The mechanism of action of 3-(2-piperidin-1-ylethyl)-1,2-dihydroimidazo[1,2-a]benzimidazole involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes and receptors involved in critical biological processes . For example, it may act as an inhibitor of dual specificity tyrosine-phosphorylation-regulated kinase 1A, which plays a role in DNA repair .

Properties

IUPAC Name

3-(2-piperidin-1-ylethyl)-1,2-dihydroimidazo[1,2-a]benzimidazole;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N4.2ClH/c1-4-8-18(9-5-1)10-11-19-12-13-20-15-7-3-2-6-14(15)17-16(19)20;;/h2-3,6-7H,1,4-5,8-13H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSPDXSKCGJCKRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CCN2CCN3C2=NC4=CC=CC=C43.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24Cl2N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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